2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

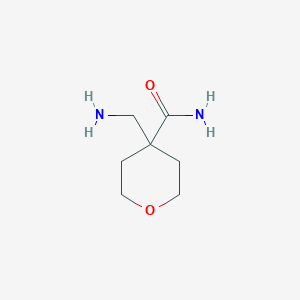

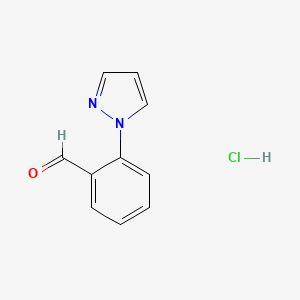

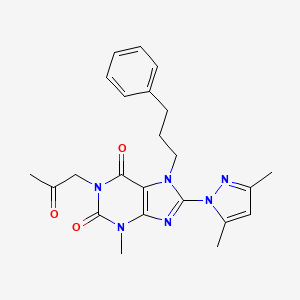

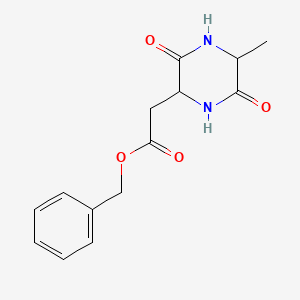

2-(1H-Pyrazol-1-yl)benzaldehyde is a chemical compound with the empirical formula C10H8N2O . It has a molecular weight of 172.18 . This compound is useful for treating hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .

Synthesis Analysis

The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A Rh (III)-catalyzed and solvent-controlled C–H bond functionalization of 2- (1 H -pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis

The molecular structure of 2-(1H-Pyrazol-1-yl)benzaldehyde can be represented by the SMILES string O=Cc1ccccc1-n2cccn2 . The InChI key for this compound is KIGZYDJKBTYFBZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 2-(1H-Pyrazol-1-yl)benzaldehyde are complex and diverse. For instance, a Rh (III)-catalyzed and solvent-controlled C–H bond functionalization of 2- (1 H -pyrazol-1-yl)pyridine with internal alkynes has been reported .Physical And Chemical Properties Analysis

2-(1H-Pyrazol-1-yl)benzaldehyde is a solid compound . It has a molecular weight of 172.18 and a melting point of 55-57 degrees Celsius .科学的研究の応用

Heterocyclic Building Blocks

“2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many areas of chemistry because of their unique structures and properties.

Synthesis of Benzimidazoles

This compound has been used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . Benzimidazole derivatives are known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities .

Anticancer Research

In the field of anticancer research, pyrazole derivatives, including “2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride”, have shown promising results . They have been found to inhibit the growth of certain cancer cell lines, such as PC-3 cells .

Antimicrobial Research

Compounds of the pyrazole series, including “2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride”, have been studied for their antimicrobial properties . They could potentially be used in the development of new antimicrobial agents.

Synthesis of Pyrazole Derivatives

“2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride” can be used in the synthesis of various pyrazole derivatives . These derivatives have a wide range of applications in medicinal chemistry, including anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .

Pharmaceutical Research

The pyrazole and benzimidazole fragments in “2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride” make it a subject of extensive and detailed studies in pharmaceutical research . The development of synthetic approaches to new pyrazole–benzimidazole conjugates is an important problem in this field .

作用機序

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

将来の方向性

The future directions of 2-(1H-Pyrazol-1-yl)benzaldehyde research are promising. It has been suggested that 1,2,4-triazole benzoic acid hybrids, which are related to 2-(1H-Pyrazol-1-yl)benzaldehyde, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Furthermore, the compound’s wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry make it a valuable area of study .

特性

IUPAC Name |

2-pyrazol-1-ylbenzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O.ClH/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12;/h1-8H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDUPXQTSNKJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)

![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)

![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)